molecular formula C14H14N2 B12437065 ((9H-Fluoren-2-yl)methyl)hydrazine CAS No. 887593-05-7

((9H-Fluoren-2-yl)methyl)hydrazine

Cat. No.: B12437065
CAS No.: 887593-05-7
M. Wt: 210.27 g/mol
InChI Key: ULKRTKJNHILRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((9H-Fluoren-2-yl)methyl)hydrazine is an organic compound with the molecular formula C14H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((9H-Fluoren-2-yl)methyl)hydrazine typically involves the reaction of 9H-fluorene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

((9H-Fluoren-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((9H-Fluoren-2-yl)methyl)hydrazine in biological systems involves its interaction with cellular components. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((9H-Fluoren-2-yl)methyl)hydrazine is unique due to its specific combination of a fluorene backbone and a hydrazine functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various bioactive and functional materials.

Properties

CAS No.

887593-05-7

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

9H-fluoren-2-ylmethylhydrazine

InChI

InChI=1S/C14H14N2/c15-16-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,16H,8-9,15H2

InChI Key

ULKRTKJNHILRFT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.